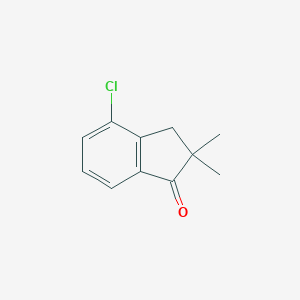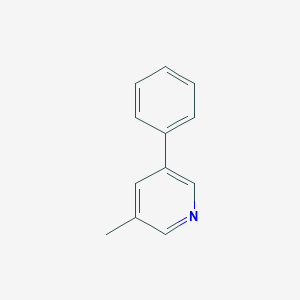
3-Methyl-5-phenylpyridine
Übersicht
Beschreibung
Introduction 3-Methyl-5-phenylpyridine is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is part of the pyridine family, a class of compounds known for their aromaticity and presence in many biologically active molecules.
Synthesis Analysis The synthesis of 3-Methyl-5-phenylpyridine involves prototropic reactions. For example, 3-methylpyridine can react with styrene or butadiene in the presence of alkaline metals, forming derivatives such as 3-(3'-phenylpropyl)-pyridine (Chumakov & Ledovskikh, 1965).
Molecular Structure Analysis The molecular structure of compounds related to 3-Methyl-5-phenylpyridine, like 2-phenylpyridine, has been analyzed using techniques like NMR spectroscopy and X-ray analysis. These studies reveal details about the bonding and spatial arrangement of atoms within the molecule (Neve et al., 1991).
Chemical Reactions and Properties Chemical reactions involving 3-Methyl-5-phenylpyridine derivatives can lead to various interesting compounds. For instance, reactions with protein amino groups have been explored for their potential in creating heavy-atom derivatives in proteins (Riley & Perham, 1973).
Physical Properties Analysis The physical properties of 3-Methyl-5-phenylpyridine derivatives include their crystal structures and thermal properties. Studies have shown that these compounds can crystallize in different space groups and exhibit layered arrangements stabilized by hydrogen bonds (Bryndal et al., 2012).
Chemical Properties Analysis The chemical properties of 3-Methyl-5-phenylpyridine and its derivatives are influenced by their molecular structure. For example, studies on the ultimate metabolites of related compounds have explored their reactivity towards nucleosides and DNA (Saris et al., 1995).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties:
- 3M5PP was studied in the context of heterocyclic aromatic amines, particularly its reactivity with DNA. The research aimed to understand the activation mechanism in which N-acetoxyarylamines, derivatives of 3M5PP, are potentially responsible for DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).
- Studies on the infrared absorption spectrum of 3,5-dimethyl-4-phenylpyridine, a related compound, provided insights into its fundamental frequencies and vibrational modes. This research aids in understanding the molecular structure and behavior of similar compounds (Gupta & Kusakov, 1966).
Biological Activities and Pharmacological Potential:
- Research on Parkinsonism-inducing neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite N-methyl-4-phenylpyridine (MPP+), which is structurally similar to 3M5PP, shows the selective toxicity of these compounds to dopamine neurons. This is crucial for understanding neurodegenerative diseases like Parkinson's (Javitch et al., 1985).
- A study on 3-(arylmethyl)aminopyridine-2(1H)-ones and its derivatives, including 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, revealed their antiradical activity against specific radicals, suggesting potential therapeutic applications (Kulakov et al., 2018).
Toxicity Studies:
- Comparative studies on the toxicity mechanisms of MPP+ and paraquat, a herbicide, indicate that the production of active oxygen species plays a major role in PQ++ cytotoxicity, while MPP+ induces cell damage through additional mechanisms. This information is critical for understanding the toxic effects of similar compounds (Di Monte et al., 1986).
Synthesis and Reactivity:
- Studies on the synthesis of 3-substituted pyridines, including 3,5-dimethyl-4-phenylpyridine, provide valuable information on the methods and pathways for synthesizing compounds related to 3M5PP (Prostakov et al., 1967).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKZMSXKPTQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344589 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylpyridine | |
CAS RN |
10477-94-8 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



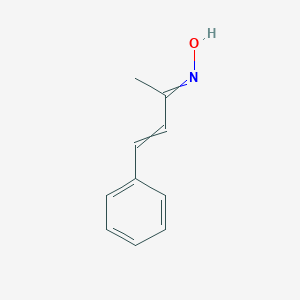
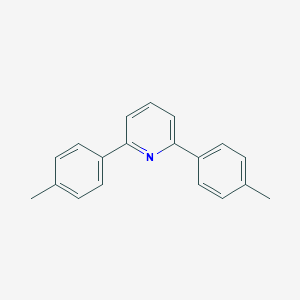
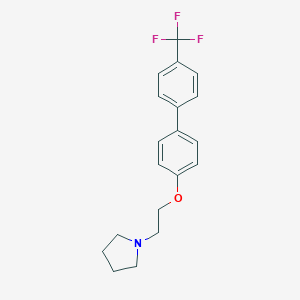
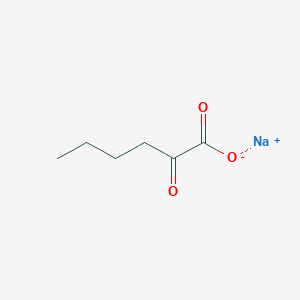
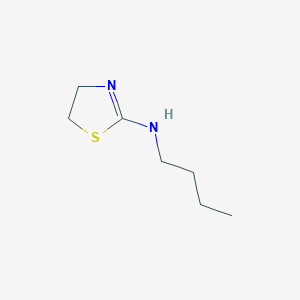
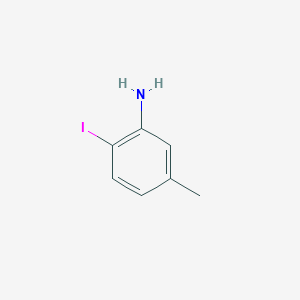
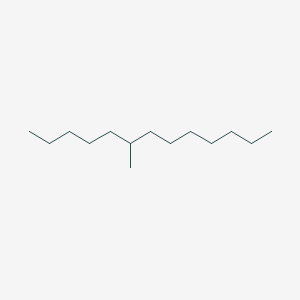
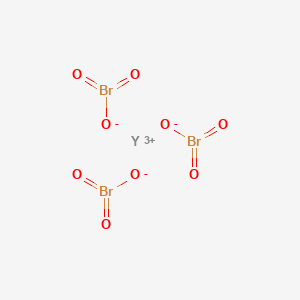
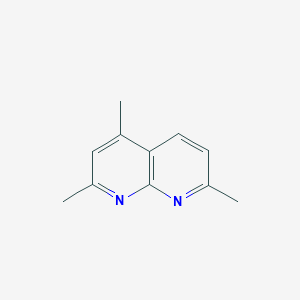
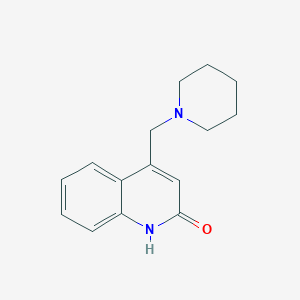
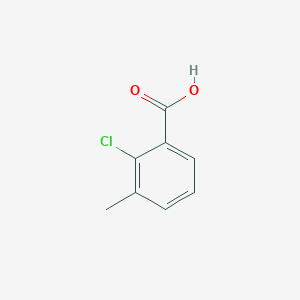
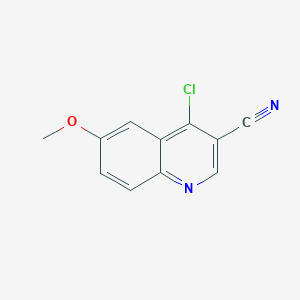
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
